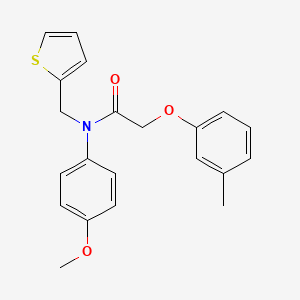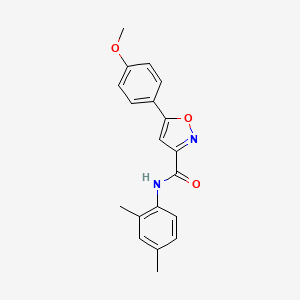
N-(3,5-dimethylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-Dimethylphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide: is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a thiophene-2-sulfonyl group, and a 3,5-dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of Thiophene-2-Sulfonyl Group: This step involves a sulfonylation reaction, where a thiophene-2-sulfonyl chloride reacts with the piperidine derivative.
Addition of 3,5-Dimethylphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring or the piperidine nitrogen.
Reduction: Reduction reactions can target the sulfonyl group or the carboxamide group.
Substitution: The aromatic rings (thiophene and phenyl) can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the specific substituents introduced.
Wissenschaftliche Forschungsanwendungen
N-(3,5-Dimethylphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has several research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: Possible applications in the development of novel materials with unique electronic or optical properties.
Biological Studies: Used as a probe to study biological pathways and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of this compound depends on its specific application:
Pharmacological Effects: It may interact with specific receptors or enzymes, modulating their activity through binding interactions.
Material Properties: The electronic structure of the compound can influence its behavior in materials, such as conductivity or light absorption.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,5-Dimethylphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide: can be compared with other piperidine derivatives, thiophene derivatives, and sulfonyl-containing compounds.
Uniqueness
Structural Features: The combination of a piperidine ring, thiophene-2-sulfonyl group, and 3,5-dimethylphenyl group is unique and may confer specific properties not found in other compounds.
Functional Applications:
Eigenschaften
Molekularformel |
C18H22N2O3S2 |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
N-(3,5-dimethylphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C18H22N2O3S2/c1-13-10-14(2)12-16(11-13)19-18(21)15-5-7-20(8-6-15)25(22,23)17-4-3-9-24-17/h3-4,9-12,15H,5-8H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
OEJYFOGZXFUZGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(3-bromophenyl)-13-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11350550.png)
![N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-2-phenoxyacetamide](/img/structure/B11350555.png)

![2-(4-methoxyphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B11350567.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11350581.png)
![Methyl 4-methyl-2-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11350584.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B11350594.png)
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11350598.png)
![2-[1-(2,4-dimethylphenoxy)ethyl]-5-methyl-1H-benzimidazole](/img/structure/B11350605.png)
![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B11350609.png)
![Methyl 2-methyl-3-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11350617.png)
![N-(3,5-dimethylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11350622.png)

![2-Benzyl-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11350654.png)
